

# CAS number 325142-81-2 spectroscopic data

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
CAS No.:	325142-81-2
Cat. No.:	B1323114

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane** (CAS 325142-81-2)

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## Introduction

**4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane**, commonly referred to as perfluorophenylboronic acid pinacol ester, is a crucial reagent in modern organic synthesis. Its structure marries the stability and handling advantages of a pinacol boronate ester with the unique electronic properties of a pentafluorophenyl group. This combination makes it an invaluable building block, primarily for the introduction of the C<sub>6</sub>F<sub>5</sub> moiety into complex molecules via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.<sup>[1][2]</sup>

The perfluorophenyl group significantly influences the electronic nature of target molecules, enhancing properties such as thermal stability, lipophilicity, and resistance to oxidative

degradation. These attributes are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials.[3]

Given its significance, a thorough understanding of the spectroscopic characteristics of this reagent is paramount for researchers to ensure its purity, confirm its identity, and monitor its reactivity. This guide provides a detailed overview of the expected spectroscopic data for CAS 325142-81-2 and outlines best-practice protocols for its analysis.

Disclaimer:As of the writing of this guide, publicly accessible, experimentally verified spectra for CAS 325142-81-2 are limited. The data presented herein are therefore predictive, based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions are intended to serve as a reliable reference for researchers in the field.

## Molecular Structure and Key Identifiers

Identifier	Value
CAS Number	325142-81-2
Chemical Name	4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
Synonyms	Perfluorophenylboronic acid, pinacol ester
Molecular Formula	C <sub>12</sub> H <sub>12</sub> BF <sub>5</sub> O <sub>2</sub>
Molecular Weight	294.03 g/mol

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A multi-nuclear approach is essential for complete characterization.

### <sup>1</sup>H NMR Spectroscopy: The Pinacol Signature

The <sup>1</sup>H NMR spectrum is expected to be remarkably simple, providing a clear signature for the pinacol moiety.

Expected <sup>1</sup>H NMR Data:

Protons	Multiplicity	Integration	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale & Causality
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| -CH<sub>3</sub> (Pinacol) | Singlet | 12H | ~1.35 | The four methyl groups of the pinacol ester are chemically equivalent due to free rotation. The absence of adjacent protons results in a sharp singlet. This chemical shift is characteristic of pinacol boronic esters.[4] |

Experimental Protocol: <sup>1</sup>H NMR

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>). Chloroform-d is a common choice for its excellent solubilizing properties for this class of compounds.
- Instrument Parameters (400 MHz Spectrometer):
  - Pulse Program: Standard single-pulse acquisition.
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 8-16 scans for a high-quality spectrum.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

## <sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton

The <sup>13</sup>C NMR spectrum will provide information on both the aliphatic pinacol backbone and the aromatic perfluorophenyl ring. The carbons of the perfluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

Expected <sup>13</sup>C NMR Data:

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Expected C-F Coupling	Rationale & Causality
-C(CH <sub>3</sub> ) <sub>2</sub> (Pinacol Quaternary)	~84-85	None	<b>The quaternary carbons of the dioxaborolane ring are deshielded by the two oxygen atoms.</b>
-C(CH <sub>3</sub> ) <sub>2</sub> (Pinacol Methyl)	~24-25	None	This is a typical chemical shift for methyl groups in a pinacol ester.
C-B (ipso-Carbon)	~110-120 (Broad or unobserved)	Complex multiplet	This carbon is directly attached to boron and five fluorine atoms. Its signal is often broad and of low intensity due to quadrupolar relaxation from the boron nucleus and complex C-F coupling.

| Aromatic Carbons (C<sub>6</sub>F<sub>5</sub>) | ~135-150 | Large <sup>1</sup>JCF, smaller <sup>2</sup>JCF and <sup>3</sup>JCF | The carbons of the perfluorophenyl ring are significantly deshielded and will appear as complex multiplets due to one-, two-, and three-bond couplings to fluorine.[5] |

## <sup>19</sup>F NMR Spectroscopy: The Perfluorophenyl Fingerprint

<sup>19</sup>F NMR is indispensable for confirming the structure of the perfluorophenyl group. The spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms.[6]

Expected <sup>19</sup>F NMR Data (Referenced to CFC<sub>l</sub><sub>3</sub>):

Fluorine Position	Multiplicity	Integration	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale & Causality
ortho-F	Multiplet (likely triplet of doublets)	2F	~ -130 to -140	<b>These fluorines are closest to the boronate ester group and will couple to the meta- and para-fluorines.</b>
para-F	Triplet	1F	~ -150 to -165	The para-fluorine will be split into a triplet by the two equivalent meta-fluorines.

| meta-F | Multiplet (likely triplet of doublets) | 2F | ~ -160 to -170 | The meta-fluorines couple to the adjacent ortho- and para-fluorines. |

#### Experimental Protocol: $^{19}\text{F}$ NMR

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR.
- Instrument Parameters (400 MHz Spectrometer):
  - Pulse Program: Standard single-pulse acquisition with proton decoupling.
  - Spectral Width: A wide spectral width is recommended initially (e.g., +50 to -250 ppm) to locate all signals.
  - Reference: An external reference of  $\text{CFCl}_3$  (0 ppm) is standard.
- Causality: The distinct chemical shifts and coupling patterns provide an unambiguous fingerprint for the  $\text{C}_6\text{F}_5$  group, making  $^{19}\text{F}$  NMR a critical quality control technique.<sup>[7]</sup>

## $^{11}\text{B}$ NMR Spectroscopy: Probing the Boron Center

$^{11}\text{B}$  NMR confirms the presence and electronic environment of the boron atom. For a tricoordinate boronate ester, a single, relatively broad peak is expected.

Expected  $^{11}\text{B}$  NMR Data:

Boron Environment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale & Causality
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| Dioxaborolane | ~ +30 to +34 | This chemical shift is characteristic of a neutral,  $\text{sp}^2$ -hybridized boron atom in a pinacol boronate ester.[8][9] The peak is often broad due to quadrupolar relaxation. |

Experimental Protocol:  $^{11}\text{B}$  NMR

- Sample Preparation: A slightly more concentrated sample (~20-30 mg in 0.6 mL of solvent) is often beneficial due to the lower sensitivity and quadrupolar nature of the  $^{11}\text{B}$  nucleus.
- NMR Tube: Use of a quartz NMR tube is recommended to avoid broad background signals from borosilicate glass.[9]
- Instrument Parameters (400 MHz Spectrometer):
  - Pulse Program: Standard single-pulse acquisition, often without proton decoupling.
  - Reference: An external reference of  $\text{BF}_3 \cdot \text{OEt}_2$  (0 ppm) is standard.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z Value	Interpretation	Rationale & Causality
294	[M] <sup>+</sup>	<b>The molecular ion peak, confirming the molecular weight of the compound.</b>
279	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group from the pinacol moiety is a common initial fragmentation step. <sup>[10]</sup>
195	[M - C <sub>6</sub> H <sub>11</sub> O <sub>2</sub> ] <sup>+</sup>	Cleavage of the B-C bond with loss of the pinacol group.

| 167 | [C<sub>6</sub>F<sub>5</sub>]<sup>+</sup> | The pentafluorophenyl cation. |

#### Experimental Protocol: Mass Spectrometry

- **Ionization Method:** Electron Ionization (EI) is suitable for this relatively stable and volatile compound. Electrospray Ionization (ESI) could also be used, potentially showing adducts with solvent or salt ions.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.
- **Sample Introduction:** For EI, direct insertion probe or GC-MS could be employed. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or LC-MS.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Rationale & Causality
~2980-2850	C-H stretch (aliphatic)	Strong	Characteristic of the methyl groups on the pinacol ester.
~1500-1600	C=C stretch (aromatic)	Medium	Vibrations of the carbon-carbon bonds within the perfluorophenyl ring. <a href="#">[11]</a>
~1370-1380	B-O stretch	Strong	A strong, characteristic absorption for the boron-oxygen bonds in the dioxaborolane ring.

| ~1140-1250 | C-F stretch | Very Strong | Intense absorptions due to the highly polar carbon-fluorine bonds of the perfluorophenyl ring. [\[12\]](#) |

#### Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** As the compound is a low-melting solid, the spectrum can be acquired as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm<sup>-1</sup>.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.

Expected UV-Vis Absorption Data:

$\lambda_{\max}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Solvent	Rationale & Causality
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| ~205-215 and ~260-270 | Moderate | Hexane or Ethanol | These absorptions are characteristic of the  $\pi \rightarrow \pi^*$  transitions within the perfluorinated aromatic ring. Perfluorination can cause a slight hypsochromic (blue) shift compared to the non-fluorinated analogue.[13] |

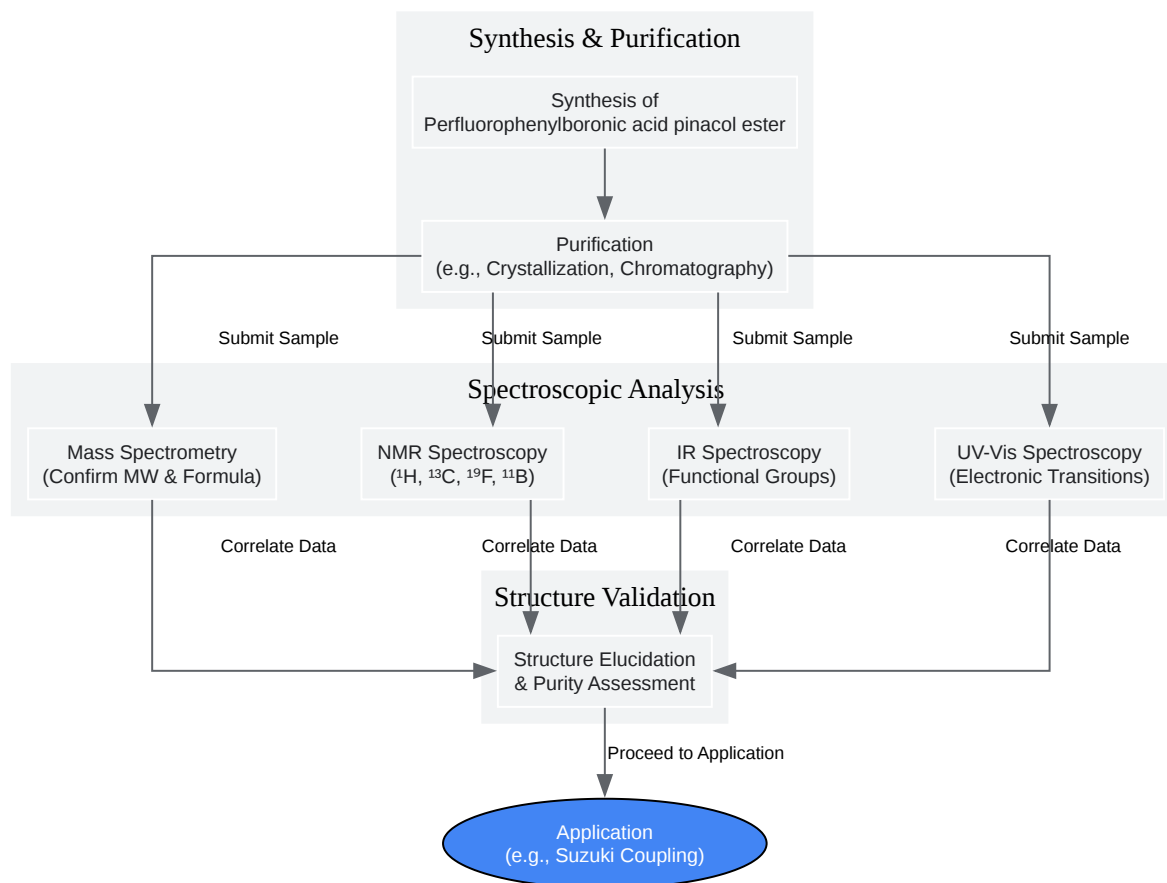
Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). A concentration in the micromolar range is typically required.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the absorbance from approximately 190 nm to 400 nm. A solvent blank should be run first for baseline correction.

## Workflow and Applications

### General Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel boronic ester like CAS 325142-81-2.

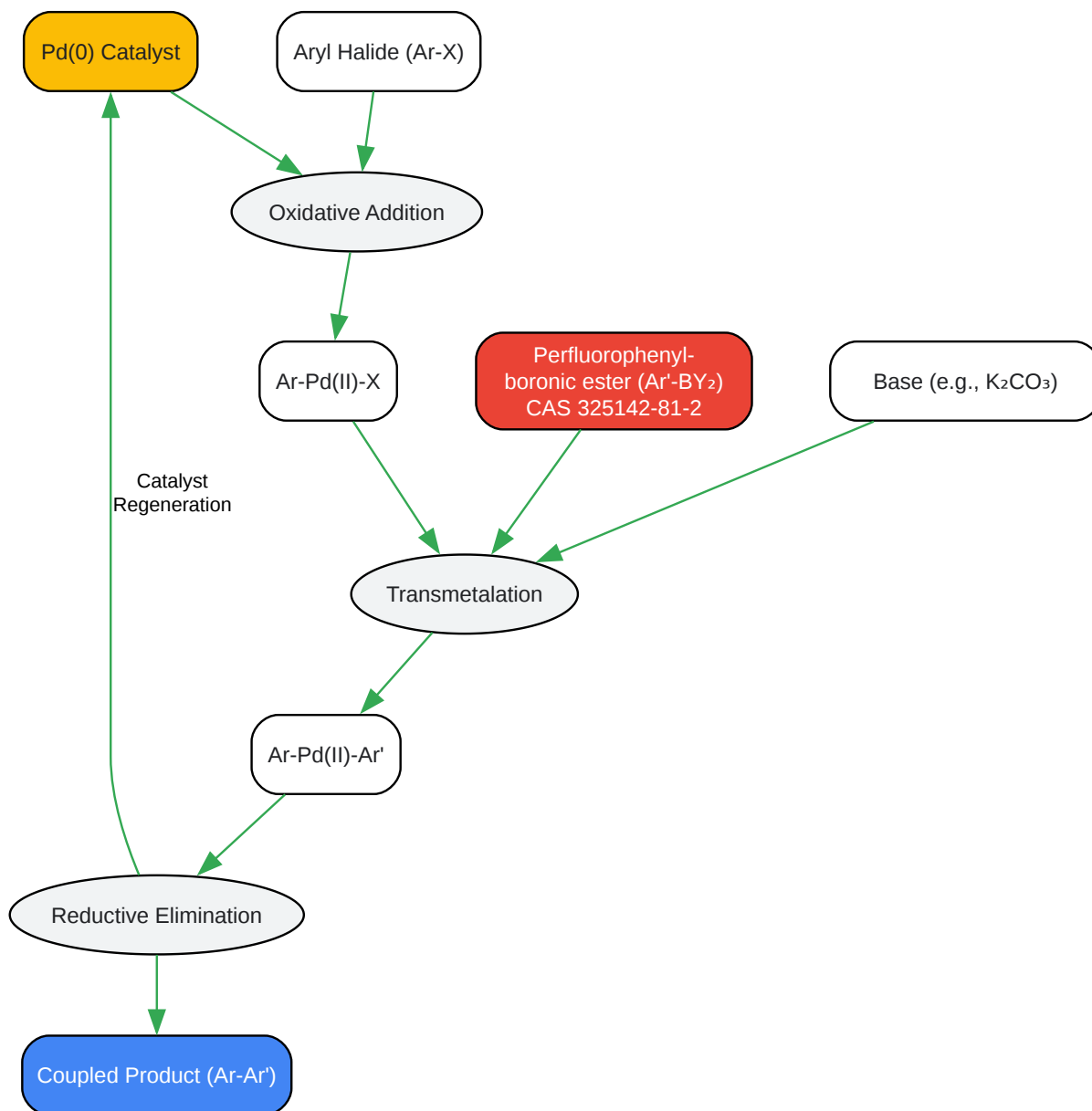


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Caption: Workflow for Spectroscopic Characterization.

## Application in Suzuki-Miyaura Cross-Coupling

This reagent is a key component in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. The diagram below outlines its role in the catalytic cycle.



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Caption: Role in Suzuki-Miyaura Catalytic Cycle.

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- To cite this document: BenchChem. [CAS number 325142-81-2 spectroscopic data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1323114/docs#cas-number-325142-81-2-spectroscopic-data\]](https://www.benchchem.com/product/b1323114/docs#cas-number-325142-81-2-spectroscopic-data)

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